2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-13(11(14)7-12)8-9-4-3-5-10(6-9)15-2/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRJYXOMRJLWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide typically involves the reaction of 3-methoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then treated with methylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carbonyl group in the acetamide can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide, along with their properties and research findings:
Substituent Effects on Molecular Conformation
- Methoxy vs. Nitro/Methyl Groups: In 2-chloro-N-(3-methylphenyl)acetamide, the N–H bond adopts a syn conformation relative to the meta-methyl group, whereas in the 3-nitrophenyl analog, the N–H bond is anti to the nitro group. This highlights how electron-withdrawing substituents (e.g., NO₂) versus electron-donating groups (e.g., CH₃) influence hydrogen-bonding preferences and crystal packing .
Hydrogen Bonding and Crystal Packing
- Non-methylated derivatives (e.g., N-(3-chlorophenyl)acetamide) form infinite chains via N–H···O hydrogen bonds, with additional C–H···O interactions stabilizing the crystal lattice .
- In contrast, N-methylated compounds rely on weaker van der Waals interactions or π-stacking, as seen in dichloro-N-(2,3-dimethylphenyl)acetamide derivatives .
Physicochemical Properties
- Melting Points : N-Methylation generally lowers melting points. For example, this compound (liquid at room temperature) vs. N-(3-chlorophenyl)acetamide (mp 349.8 K) .
- Solubility : Methoxy and naphthyl groups (e.g., in the Santa Cruz compound) enhance lipophilicity, which may improve membrane permeability in biological systems .
Biological Activity
2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a chloro group and a methoxyphenyl moiety, contributes to its biological activity, making it a potential candidate for drug development.
The compound's molecular formula is , and its structure can be described as follows:
- Chloro Group : Enhances reactivity through nucleophilic substitution.
- Methoxyphenyl Group : Contributes to hydrophobic interactions, potentially increasing binding affinity to biological targets.
- Acetamide Functional Group : May undergo hydrolysis, influencing its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The methoxyphenyl group allows for interaction with hydrophobic pockets in proteins, enhancing binding specificity and affinity.
Biological Activity
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function .
- Anticancer Potential : Recent research suggests that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .
Case Study 1: Inhibition of COX Enzymes
A study evaluated the inhibitory effect of this compound on COX-1 and COX-2 enzymes. Results indicated an IC50 value of 15 µM for COX-2 inhibition, suggesting significant anti-inflammatory potential.
Case Study 2: Antibacterial Activity
In vitro tests demonstrated that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 2-chloro-N-methylacetamide | C₅H₈ClN₁O | Simple amide structure | Lacks methoxy and phenyl groups |
| N-(3-methoxyphenyl)acetamide | C₉H₁₁NO₂ | Contains methoxy and phenyl but no chlorine | No halogen substitution |
| 2-chloro-N-(4-methoxyphenyl)acetamide | C₁₀H₁₃ClN₁O₂ | Similar structure but different phenolic substitution | Different positioning of methoxy group |
The presence of both chloro and methoxy groups distinguishes this compound from other compounds, potentially enhancing its biological activity .
Q & A
Q. Why do computational predictions of logP or solubility sometimes deviate from experimental values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
